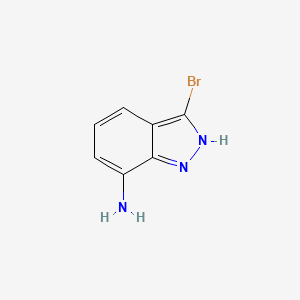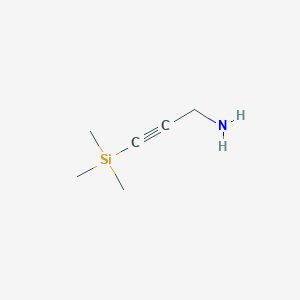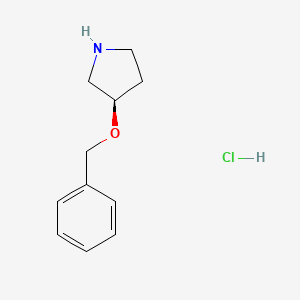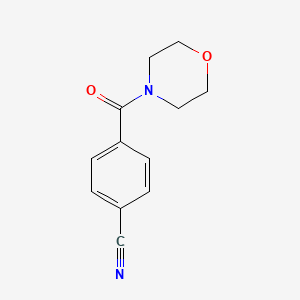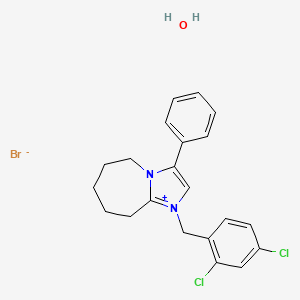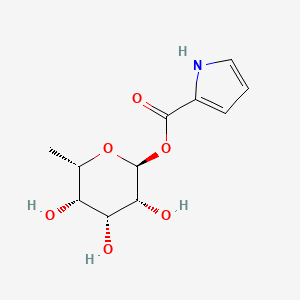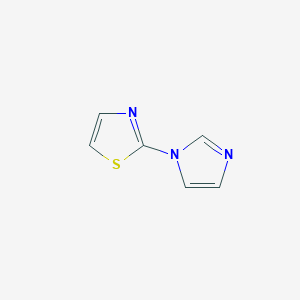
2-(1H-imidazol-1-yl)thiazole
Descripción general
Descripción
“2-(1H-imidazol-1-yl)thiazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is functionally related to an acetic acid . It has been found to have significant biological activity, including anticancer and antiproliferative properties .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are also other methods used in the preparation of imidazole derivatives .Molecular Structure Analysis
The structure of imidazole was determined using 1H NMR, 13C NMR, and elemental analysis . It is a structure that, despite being small, has a unique chemical complexity .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Antifungal Activity
Derivatives of 2-(1H-imidazol-1-yl)thiazole have been synthesized and evaluated for their antifungal activity, particularly against Candida albicans and non-albicans Candida species strains .
Quorum Sensing Inhibition
Compounds based on 1H-imidazole have been studied for their ability to block quorum sensing signals, which can lead to a reduction in the transcription of genes associated with bacterial luminescence .
Therapeutic Uses
Imidazole and thiazole moieties are known for their widespread therapeutic uses, including antibacterial, anti-HIV, analgesic, anti-inflammatory, anticonvulsant, anticancer, antimalarial, and antidepressant activities .
Microwave-Assisted Synthesis
The microwave-assisted Hantzsch synthesis method has been used to create thiazole derivatives from 2-(1H-imidazol-1-yl)thiazole, which are then evaluated for various biological activities .
Anticancer Activities
Novel ferrocenyl-containing thiazole derivatives synthesized from 2-(1H-imidazol-1-yl)thiazole have been evaluated for their potential anticancer activities .
Brain Penetration Studies
Imidazole–thiazole hybrids have been synthesized and studied for their ability to penetrate the brain, which is crucial for the development of central nervous system drugs .
Mecanismo De Acción
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to interact with a broad range of biological targets . For instance, imidazole derivatives have shown diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . Similarly, thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
It’s known that imidazole-thiazole coupled derivatives act by inhibition of ergosterol biosynthesis in certain organisms . Ergosterol is a critical component of certain cellular membranes, and its disruption can lead to cell death .
Biochemical Pathways
Imidazole and thiazole derivatives have been reported to interact with various biochemical pathways . For instance, imidazole derivatives have been found to inhibit the biosynthesis of ergosterol, a key component of certain cellular membranes . Thiazole derivatives, on the other hand, have been reported to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole-thiazole coupled derivatives have been reported to inhibit the biosynthesis of ergosterol, leading to disruption of cellular membranes and cell death .
Action Environment
It’s known that the biological activity of heterocyclic compounds, such as those containing imidazole and thiazole moieties, can be influenced by various factors, including ph, temperature, and the presence of other substances .
Safety and Hazards
Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
Propiedades
IUPAC Name |
2-imidazol-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-3-9(5-7-1)6-8-2-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUWBOMTSWJYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



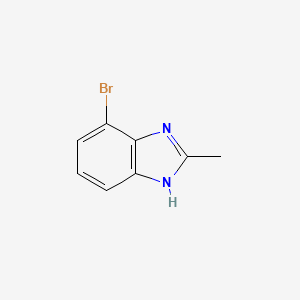


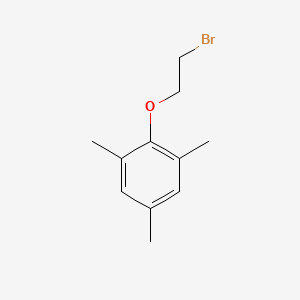
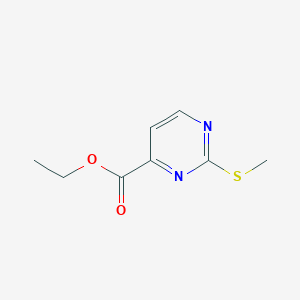
![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)
